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Comparative IC50 Values of FGFR Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC50) values of Zoligratinib and

other FGFR inhibitors for each FGFR subtype. A lower IC50 indicates greater potency.

o FGFR1 FGFR2 FGFR3 FGFR4 Primary

Inhibitor Name .
(nM) (nM) (nM) (nM) Selectivity

Zoligratinib [1] [2] 9.3 7.6 22 290 FGFR1-3
(3]
Futibatinib [3] 1.8 1.4 1.6 3.7 Pan-FGFR
Pemigatinib [3] 0.4 0.5 1.2 30 FGFR1-3
Infigratinib [3] 0.9 1.4 1.0 60 FGFR1-3
Derazantinib [3] 4.5 1.8 4.5 34 FGFR1-3
Roblitinib [3] >1000 >1000 >1000 1.9 FGFR4 Selective
Nintedanib [3] 69 37 108 610 Multi-kinase
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As the data shows, Zeligratinib has a consistent, nanomolar-level potency against FGFR1-3 but is over 10
times less potent against FGFR4. In comparison, other clinical-stage inhibitors like Futibatinib are potent

across all four FGFRs (pan-FGFR), while Roblitinib is an example of a highly FGFR4-selective compound.

Key Experimental Protocols for Zoligratinib

The data for Zoligratinib is supported by robust experimental methodologies. Here are the details of key

assays used in the cited research:

e Enzyme Assay: The inhibitory activity against FGFR1 was evaluated using a radiometric filter
assay that measures the incorporation of 33Pi into the substrate, with detection via a microplate
scintillation counter. The mechanism of inhibition was further characterized using Lineweaver-Burk
plot analysis through a dose-response assay with increasing ATP concentrations [1] [2].

¢ Cell Proliferation Assay: The antiproliferative activity of Zoligratinib was determined in various cell
lines. Cells were treated with a concentration range of the compound (0.076 to 10,000 nM) for 4 days.
Cell viability was then measured using a Cell Counting Kit-8 (CCK-8), which works by detecting the
absorbance of a water-soluble formazan dye at 450 nm. The IC50 values were calculated from the
resulting dose-response curves [1] [2].

e Western Blot Analysis: To confirm target engagement and pathway modulation in cells, researchers
treated sensitive cell lines with Zoligratinib for 2 hours. The cells were then lysed, and the lysates
were analyzed by SDS-PAGE and Western blotting to detect changes in the phosphorylation levels
of FGFR and key downstream signaling proteins like FRS2, ERK, and S6 [2].

¢ In Vivo Efficacy Studies: The antitumor activity of Zoligratinib was demonstrated in xenograft
mouse models bearing tumors with FGFR genetic alterations (e.g., fusions or mutations). Mice were
administered Zoligratinib orally once daily, and tumor volume and body weight were monitored
over time to assess efficacy and tolerability [2].

FGFR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core FGFR signaling pathway and the point at which Zoligratinib acts,

providing context for its mechanism.
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This diagram shows that Zeligratinib acts by inhibiting the FGFR receptor at the cell membrane, thereby
blocking the activation of key downstream signaling pathways (like RAS-MEK-ERK and PI3K-AKT) that

drive cancer cell proliferation and survival [4] [2].

Interpretation and Comparison Guide

¢ Selectivity Profile: Zoligratinib's high selectivity for FGFR1-3 over FGFR4 makes it a suitable
candidate for tumors driven by alterations in FGFR1, FGFR2, or FGFR3, while potentially minimizing
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off-target effects on FGFR4 [1] [3].

¢ Mechanism and Resistance: As a reversible ATP-competitive inhibitor, it binds to the kinase's active
site. Be aware that resistance can arise from secondary mutations in the FGFR kinase domain or
activation of alternative signaling pathways, which is a common challenge with targeted therapies [4]
[5].

e Comparative Choice: When comparing inhibitors, consider both potency and spectrum of activity.
For tumors where the driving FGFR isoform is unknown or multiple are involved, a pan-FGFR
inhibitor like Futibatinib might be more appropriate. For tumors with known FGFR4 dependency, an
FGFR4-selective inhibitor would be a superior choice [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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